![molecular formula C18H20N2O4 B2725583 Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate CAS No. 103155-85-7](/img/structure/B2725583.png)

Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

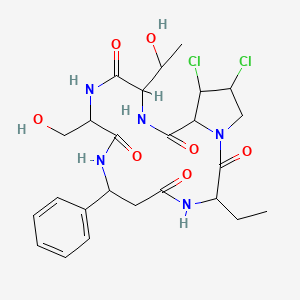

Molecular Structure Analysis

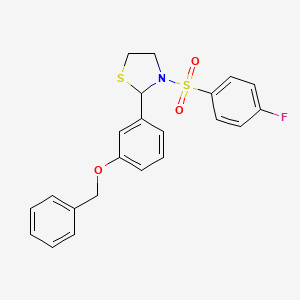

The molecular structure of Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is characterized by a quinoline ring attached to a diethyl propanedioate group. The molecular weight of this compound is 328.368.Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Co-cyclization Reactions

Duckworth et al. (1996) explored the co-cyclizations of nitrogen-containing acetylenes induced by a nickel triphenylphosphine complex to give aminoindane, isoindoline, and isoindolinone derivatives, showcasing the compound's role in synthesizing complex nitrogen-containing structures. This research contributes to the development of new methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Duckworth et al., 1996).

Electrospray Mass Spectrometry

Harvey (2000) demonstrated the utilization of derivatives prepared from N-linked glycans by reductive amination for electrospray and collision-induced dissociation (CID) fragmentation spectra examination, indicating the compound's applicability in mass spectrometry for analyzing complex biological molecules (Harvey, 2000).

DFT Calculations and NLO Analysis

Halim and Ibrahim (2017) focused on the synthesis, DFT calculations, electronic structure, and nonlinear optical (NLO) analysis of novel heteroannulated chromone derivatives. This work highlights the importance of such compounds in understanding the electronic and optical properties of novel organic materials, which can be crucial for designing new materials for electronic and photonic applications (Halim & Ibrahim, 2017).

Synthesis of Methylene Cyclopropane-fused Chromenes

Lu, Zhang, and Miao (2020) developed a base-promoted sequential annulation method using prop-2-ynylsulfonium salts to synthesize methylene cyclopropane-fused dihydroquinolines or chromenes. This process demonstrates the compound's utility in synthesizing fused bicyclic structures with potential applications in medicinal chemistry and material science (Lu, Zhang, & Miao, 2020).

Antimicrobial Activity

Khan et al. (2013) synthesized substituted 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate, demonstrating potent antimicrobial activity against Helicobacter pylori. This research underscores the role of such compounds in developing new antimicrobial agents (Khan et al., 2013).

Zukünftige Richtungen

The future directions for research on Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate are not specified in the current literature. Given the interest in quinoline derivatives in medicinal chemistry , it is likely that further studies will explore the biological activity and potential applications of this compound.

Eigenschaften

IUPAC Name |

diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-4-23-17(21)14(18(22)24-5-2)11-19-16-10-12(3)20-15-9-7-6-8-13(15)16/h6-11H,4-5H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETMARNSRSOQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)

![4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2725502.png)

![Tert-butyl 3-[cyclopropyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2725503.png)

![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)

![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)

![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)

![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)